N',N'-diethyl-N-(3-nitrophenyl)oxamide
Description
N',N'-Diethyl-N-(3-nitrophenyl)oxamide is a substituted oxamide derivative with the molecular formula C₁₂H₁₅N₃O₅. Its structure features two ethyl groups on one amide nitrogen and a 3-nitrophenyl group on the adjacent amide nitrogen. Oxamides (R₁R₂NC(O)C(O)NR₃R₄) are characterized by their dual amide linkages, which confer thermal stability and slow hydrolysis properties. The 3-nitro substituent introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
N',N'-diethyl-N-(3-nitrophenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c1-3-14(4-2)12(17)11(16)13-9-6-5-7-10(8-9)15(18)19/h5-8H,3-4H2,1-2H3,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTNONSAFZICDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=O)NC1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N’,N’-diethyl-N-(3-nitrophenyl)oxamide can be synthesized through a multi-step process involving the reaction of diethylamine with 3-nitrobenzoyl chloride to form N,N-diethyl-3-nitrobenzamide. This intermediate is then reacted with oxalyl chloride to yield the final product. The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of N’,N’-diethyl-N-(3-nitrophenyl)oxamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction efficiency and minimize waste. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’,N’-diethyl-N-(3-nitrophenyl)oxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in anhydrous ethanol.
Major Products Formed
Oxidation: Formation of N’,N’-diethyl-N-(3-aminophenyl)oxamide.
Reduction: Formation of N’,N’-diethyl-N-(3-nitrophenyl)ethanediamine.
Substitution: Formation of various substituted oxamides depending on the nucleophile used.
Scientific Research Applications
N’,N’-diethyl-N-(3-nitrophenyl)oxamide has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of N’,N’-diethyl-N-(3-nitrophenyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and electrostatic interactions, while the oxamide backbone provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Alkyl-Substituted Oxamides
Examples :
- N,N′-Dipropyloxamide (C₈H₁₄N₂O₂)
- N,N′-Dibutyloxamide (C₁₀H₁₈N₂O₂)
Key Findings :
Aromatic-Substituted Oxamides
Examples :
- N,N′-Bis(3-Methoxyphenyl)Oxamide (C₁₈H₁₈N₂O₄)
- N,N′-Bis[2-Hydroxynaphthylidene]Amino]Oxamide (C₂₄H₁₈N₂O₄)
Key Findings :
- Aromatic substituents like hydroxynaphthylidene enhance corrosion inhibition via chelation with metal surfaces, achieving 88% efficiency for iron in NaCl solutions .
- Methoxy groups improve thermal stability but introduce toxicity concerns, as seen in safety protocols for N,N′-bis(3-methoxyphenyl)oxamide .
Sulfonyl- and Nitro-Substituted Oxamides
Examples :
- N,N′-Bis(Trifluoromethylsulfonyl)Oxamide (C₄H₄F₆N₂O₆S₂)
- N-[(2S)-1,4-Dioxaspiro[4.4]Nonan-2-Ylmethyl]-N'-(3-Nitrophenyl)Ethanediamide (C₁₆H₁₉N₃O₆)
Key Findings :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
